2-Cinnamyl-5-methoxyquinol
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Overview
Description
2-Cinnamyl-5-methoxyquinol is a compound belonging to the quinoline family, characterized by its unique structure that includes a cinnamyl group and a methoxy group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamyl-5-methoxyquinol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-aryl glycine and cinnamyl ester derivatives, which undergo intramolecular cyclization using tris(2,2′-(p-CF3)bipyridine)ruthenium(II) tetrafluoroborate as a photocatalyst, boron trifluoride etherate, and acetonitrile as a solvent under irradiation with a fluorescent bulb at room temperature for 24 hours .
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable processes. These methods may involve the use of recyclable catalysts, solvent-free reaction conditions, and microwave or ultraviolet irradiation-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Cinnamyl-5-methoxyquinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-Cinnamyl-5-methoxyquinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cinnamyl-5-methoxyquinol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. Its effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation .
Comparison with Similar Compounds
Cinnamic Alcohol: Known for its pleasant aroma and use in perfumery.
Cinnamic Aldehyde: Widely used as a flavoring agent and in medicinal applications.
Cinnamic Acid: Utilized in the synthesis of various pharmaceuticals and as a precursor for other cinnamyl derivatives.
Uniqueness: 2-Cinnamyl-5-methoxyquinol stands out due to its unique combination of a quinoline core with cinnamyl and methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-methoxy-5-(3-phenylprop-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3 |
InChI Key |
TYLBZWHASGWFPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)CC=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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